molecular formula C15H22N6O B2788252 5-Ethyl-2-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine CAS No. 2380173-34-0

5-Ethyl-2-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine

Cat. No. B2788252
CAS RN: 2380173-34-0
M. Wt: 302.382
InChI Key: GYRKGFXISUTHLH-UHFFFAOYSA-N
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Description

5-Ethyl-2-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine is not fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in cancer, inflammation, and infectious diseases. For example, the compound has been found to inhibit the activity of matrix metalloproteinases, which are involved in cancer invasion and metastasis. The compound has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of this compound. In cancer research, the compound has been found to induce apoptosis, inhibit cell proliferation, and inhibit tumor growth in animal models. In inflammation research, the compound has been found to reduce the production of pro-inflammatory cytokines and chemokines and inhibit the migration of immune cells. In infectious disease research, the compound has been found to inhibit the growth of various pathogens, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

5-Ethyl-2-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily confirmed using various analytical techniques such as NMR and HPLC. The compound also has a good solubility profile, which makes it suitable for in vitro and in vivo studies. However, the compound has some limitations as well. The compound is relatively unstable in aqueous solutions, and its activity may be affected by the presence of other compounds or proteins in biological samples.

Future Directions

There are several future directions for the research on 5-Ethyl-2-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, future studies could focus on the pharmacokinetics and pharmacodynamics of the compound to determine its efficacy and safety in animal models and humans. Finally, the compound could be further evaluated for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising activity in various scientific research fields. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Future research on the compound could lead to its potential use as a therapeutic agent in various diseases.

Synthesis Methods

The synthesis of 5-Ethyl-2-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine has been reported in various studies. One of the most common methods involves the reaction of 4-(2-methyl-1,2,4-triazol-3-yl)piperidine with ethyl 2-chloro-5-oxopyrimidine-4-carboxylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide or dimethylacetamide, and the product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

5-Ethyl-2-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, the compound has shown promising activity against various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation research, the compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential use as an anti-inflammatory agent. In infectious disease research, the compound has been studied for its activity against various pathogens, including bacteria and fungi.

properties

IUPAC Name

5-ethyl-2-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O/c1-3-12-8-16-15(17-9-12)22-13-4-6-21(7-5-13)10-14-18-11-19-20(14)2/h8-9,11,13H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRKGFXISUTHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=NC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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